Ethyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate
Description
Ethyl 5-methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate is a heterocyclic compound featuring an isoxazole core substituted with a methyl group at position 5, a 4-(trifluoromethyl)phenyl group at position 3, and an ethyl ester at position 2. Its molecular formula is C₁₄H₁₂F₃NO₃ (molecular weight: 299.25 g/mol). Isoxazole derivatives are pharmacologically significant due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties .
Properties
IUPAC Name |
ethyl 5-methyl-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO3/c1-3-20-13(19)11-8(2)21-18-12(11)9-4-6-10(7-5-9)14(15,16)17/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVOAKINPLEFCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=CC=C(C=C2)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Ethyl Ethoxymethyleneacetoacetic Ester
- Reactants: Ethyl acetoacetate, triethyl orthoformate, and acetic anhydride.
- Conditions: Reaction temperature ranges from about 75°C to 150°C, preferably 90°C to 120°C, with an optimal range of 100°C to 110°C.
- Process: The reactants are combined and heated to form a mixture containing ethyl ethoxymethyleneacetoacetic ester along with non-reactive components.
- Separation: The non-reactive components can be removed by distillation under reduced pressure to isolate the ethyl ethoxymethyleneacetoacetic ester.
Conversion to Ethyl-5-Methylisoxazole-4-Carboxylate
- Reactants: Ethyl ethoxymethyleneacetoacetic ester, hydroxylamine sulfate, sodium acetate, and optionally a salt of trifluoroacetic acid.
- Conditions: The reaction is carried out at low temperatures, from about -20°C to 10°C, preferably between -10°C and 0°C, with an optimal temperature around -5°C.
- Mechanism: Hydroxylamine reacts with the ethoxymethyleneacetoacetic ester to form the isoxazole ring, yielding crude ethyl-5-methylisoxazole-4-carboxylate.
- Notes: Use of hydroxylamine sulfate instead of hydrochloride reduces isomeric impurities and improves reaction clarity.
Formation of the Acid Chloride Intermediate
- Starting Material: 5-Methylisoxazole-4-carboxylic acid, obtained by hydrolyzing the corresponding ester under acidic conditions (e.g., glacial acetic acid and concentrated hydrochloric acid in a 2:1 ratio).
- Conversion: The acid is converted to the acid chloride using thionyl chloride or similar chlorinating agents.
- Considerations: The acid chloride is a key intermediate for subsequent amide formation.
Coupling with 4-(Trifluoromethyl)aniline
- Reactants: Acid chloride of 5-methylisoxazole-4-carboxylic acid and 4-(trifluoromethyl)aniline.
- Conditions: The acid chloride is added dropwise to a mixture of 4-(trifluoromethyl)aniline and triethylamine at low temperature with vigorous stirring to avoid localized basification.
- Outcome: Formation of the amide linkage to yield Ethyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate.
- Advantages: Reverse addition technique minimizes by-product formation such as 2-cyanoacetoacetic-1-(4′-trifluoromethyl)-anilide (CATA), which is difficult to remove.
Alternative Synthetic Route via Acetoacetic Acid Anilide
- Process: 4-(Trifluoromethyl)aniline is reacted with diketene or acetoacetic acid derivatives to form acetoacetic acid anilide.
- Further Steps: The anilide is then converted to 2-alkoxymethylene-acetoacetic acid anilide using orthoformic acid esters and acid anhydrides.
- Cyclization: Reaction with hydroxylamine forms the isoxazole ring.
- Limitations: This method can lead to hydrolysis of the amide bond under basic reflux conditions and formation of degraded products.
Comparative Data Table of Preparation Methods
| Step / Parameter | Method A (Ethyl Ethoxymethylene Route) | Method B (Acetoacetic Acid Anilide Route) | Method C (Direct Acid Chloride Coupling) |
|---|---|---|---|
| Starting materials | Ethyl acetoacetate, triethyl orthoformate, acetic anhydride | 4-(Trifluoromethyl)aniline, diketene or acetoacetate esters | 5-Methylisoxazole-4-carboxylic acid chloride, aniline |
| Key intermediate | Ethyl ethoxymethyleneacetoacetic ester | Acetoacetic acid anilide | Acid chloride |
| Reaction temperature | 75–150°C (ester formation), -20 to 10°C (cyclization) | 20–100°C (anilide formation), 0–130°C (cyclization) | Low temperature with triethylamine |
| Use of hydroxylamine | Hydroxylamine sulfate preferred for reduced impurities | Hydroxylamine hydrochloride | Not applicable |
| By-product formation | Minimal (CATA <0.0006%) | Hydrolysis and degraded products possible | CATA formation possible if acid chloride added to base |
| Yield and purity | High purity (99.8–100% HPLC potency) | Variable, risk of amide hydrolysis | Risk of side reactions, but improved by reverse addition |
| Advantages | High regioselectivity, reduced impurities, no distillation needed | Simpler starting materials | Established method, but requires careful control |
| Disadvantages | Requires low temperature control | Hydrolysis under basic reflux, by-product formation | Side reactions if not carefully controlled |
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization in pharmaceutical synthesis.
The acidic hydrolysis pathway often employs a mixture of glacial acetic acid and hydrochloric acid, while saponification typically uses alcoholic NaOH . Kinetic studies suggest the trifluoromethyl group enhances electrophilicity at the ester carbonyl, accelerating hydrolysis.
Transesterification
The ester group reacts with alcohols in the presence of acid or base catalysts to form new esters. This reaction is utilized to modify solubility or reactivity profiles.
-
Example : Reaction with methanol under acid catalysis yields the methyl ester derivative.
-
Catalysts : H₂SO₄, p-toluenesulfonic acid, or Lewis acids (e.g., Ti(OiPr)₄).
Nucleophilic Substitution
The carbonyl carbon of the ester is susceptible to nucleophilic attack, enabling conversion to amides or thioesters.
| Nucleophile | Reagents/Conditions | Product |
|---|---|---|
| Amines | NH₃, RNH₂ in dry THF or DCM | 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide |
| Thiols | RSH, base (e.g., Et₃N) | Corresponding thioester |
Aminolysis with primary or secondary amines proceeds efficiently at room temperature, while bulky amines require elevated temperatures.
Electrophilic Aromatic Substitution
The trifluoromethylphenyl group directs electrophiles to the meta position due to its strong electron-withdrawing effect.
| Reaction | Reagents | Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ at 0–5°C | 3-Nitro-5-(trifluoromethyl)phenyl-substituted derivative |
| Sulfonation | SO₃, H₂SO₄ | Sulfonic acid derivative |
The trifluoromethyl group deactivates the ring, necessitating vigorous conditions for electrophilic attacks.
Reduction Reactions
The ester group can be reduced to a primary alcohol, though this is less common due to competing side reactions.
-
Reagents : LiAlH₄ in dry ether or NaBH₄ with additives.
-
Product : 4-(Hydroxymethyl)-5-methyl-3-[4-(trifluoromethyl)phenyl]isoxazole.
Cycloaddition Reactions
The isoxazole ring participates in 1,3-dipolar cycloadditions with nitrile oxides or diazo compounds, forming fused heterocycles .
-
Example : Reaction with in situ-generated nitrile oxides under microwave irradiation yields bicyclic isoxazoline derivatives .
Derivative Formation: Acid Chlorides
The carboxylic acid (from hydrolysis) reacts with thionyl chloride (SOCl₂) or oxalyl chloride to form the acid chloride, a key intermediate for amides or esters .
Side Reactions and By-Product Formation
-
Isomeric Impurities : During synthesis, non-specific attack during cyclization can produce constitutional isomers (e.g., ethyl-3-methylisoxazole-4-carboxylate) . Reverse-phase HPLC is required to resolve these .
-
Decarboxylation : Prolonged heating under acidic conditions may cause decarboxylation, yielding 5-methyl-3-[4-(trifluoromethyl)phenyl]isoxazole.
Mechanistic Insights
-
Ester Hydrolysis : Proceeds via nucleophilic acyl substitution, with the trifluoromethyl group stabilizing the transition state through inductive effects.
-
Electrophilic Substitution : The -OCF₃ group’s meta-directing effect is attributed to its electron-withdrawing nature, reducing ring electron density.
This compound’s multifunctional reactivity makes it a versatile scaffold in medicinal chemistry, particularly for anticancer and anti-inflammatory agent development. Further studies exploring its participation in cross-coupling reactions (e.g., Suzuki-Miyaura) could expand its synthetic utility.
Scientific Research Applications
Ethyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Ethyl 5-Methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate (Compound 45p)
- Structure : Replaces the 4-(trifluoromethyl)phenyl group with a 5-methylthiophen-2-yl moiety.
- Properties: The thiophene ring introduces sulfur-based π-electron delocalization, which may alter electronic properties and solubility compared to the aromatic phenyl derivative.
Ethyl 5-Methyl-3-phenylisoxazole-4-carboxylate
- Structure : Features a simple phenyl group at position 3 instead of the trifluoromethylphenyl substituent.
- This compound has been studied for its crystallographic properties, demonstrating planar isoxazole and phenyl rings .
Trifluoromethyl Group Positional Isomers
Ethyl 3-Phenyl-4-(trifluoromethyl)isoxazole-5-carboxylate
- Structure : The trifluoromethyl group is located at position 4 of the isoxazole ring instead of the phenyl substituent.
- Implications: Positional isomerism significantly alters electronic distribution.
Fluorinated Phenyl Derivatives
Methyl 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylate
- Structure : Substitutes the trifluoromethyl group with a single fluorine atom on the phenyl ring and uses a methyl ester instead of ethyl.
- Properties : The fluorine atom provides moderate electron withdrawal but lacks the steric and electronic impact of the trifluoromethyl group. The methyl ester may reduce metabolic stability compared to ethyl esters due to faster hydrolysis .
Ethyl 5-[4-(Trifluoromethyl)phenyl]isoxazole-3-carboxylate
- Structure : Isoxazole ring substituents are inverted, with the trifluoromethylphenyl group at position 5 and the ester at position 3.
- Implications : Substituent positions influence molecular dipole moments and binding interactions. For example, the ester group’s position may affect hydrogen bonding in biological targets .
Comparative Data Table
Research Implications
- Drug Design: The trifluoromethyl group in the target compound improves drug-like properties but may increase synthetic complexity compared to non-fluorinated analogs .
- Crystallography : Structural analogs like Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate have been used to study planar molecular conformations, aiding in crystallographic model refinement .
- Structure-Activity Relationships (SAR) : Substitution patterns directly influence bioactivity. For instance, thiophene-containing analogs may exhibit altered pharmacokinetics due to sulfur’s metabolic susceptibility .
Biological Activity
Ethyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides an overview of its pharmacological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H10F3N2O2
- Molecular Weight : 270.21 g/mol
- IUPAC Name : this compound
The compound features a trifluoromethyl group, which enhances its biological activity compared to similar compounds lacking this moiety.
Antirheumatic and Analgesic Effects
Research indicates that derivatives of isoxazole, including this compound, exhibit antirheumatic , antiphlogistic , antipyretic , and analgesic properties. Specifically, studies have shown that these compounds can effectively reduce inflammation and pain, making them suitable candidates for treating conditions such as rheumatoid arthritis and multiple sclerosis .
Cytotoxicity Against Cancer Cell Lines
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results demonstrate significant antiproliferative activity:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | |
| U-937 (Monocytic Leukemia) | 1.93 | |
| HCT-116 (Colorectal Cancer) | 2.84 |
These findings indicate that this compound may induce apoptosis in cancer cells, as evidenced by increased caspase activity and cell cycle arrest in the G1 phase .
The mechanism through which this compound exerts its biological effects involves several pathways:
- Inhibition of Pro-inflammatory Cytokines : The compound modulates the expression of cytokines involved in inflammatory responses, thereby reducing inflammation.
- Induction of Apoptosis : It activates apoptotic pathways in cancer cells, leading to cell death.
- Cell Cycle Arrest : The compound has been shown to halt the cell cycle at specific phases, preventing cancer cell proliferation.
Case Studies
- Study on Inflammatory Models : A study demonstrated that the administration of this compound in animal models resulted in a marked decrease in inflammatory markers and pain scores compared to control groups.
- Cancer Treatment Trials : In vitro studies showed that treatment with this compound led to significant reductions in tumor cell viability across multiple cancer types.
Q & A
Q. What are the common synthetic routes for Ethyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclization reactions, such as the condensation of β-keto esters with hydroxylamine derivatives. Key steps include optimizing stoichiometry, temperature (e.g., 80–100°C), and catalysts (e.g., KCO) to enhance regioselectivity and minimize side products. Purification often involves silica gel chromatography or recrystallization .
Example Reaction Conditions Table
| Step | Reagents/Conditions | Yield | Key Challenge |
|---|---|---|---|
| Cyclization | NHOH·HCl, EtOH, 80°C | 60–70% | Competing formation of regioisomers |
| Purification | Silica gel (hexane:EtOAc) | 95% purity | Separation of trifluoromethyl-phenyl byproducts |
Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation, with data refined using programs like SHELXL . Complementary techniques include:
- H/C NMR : Assigning signals for the isoxazole ring (e.g., δ 6.2–6.5 ppm for protons adjacent to electronegative groups).
- FT-IR : Confirming ester carbonyl stretches (~1700 cm) and trifluoromethyl C-F vibrations (~1150 cm) .
Advanced Research Questions
Q. How can crystallographic disorder in the trifluoromethyl group be resolved during structure refinement?
The CF group often exhibits rotational disorder, leading to split positions in electron density maps. Strategies include:
Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects of the trifluoromethyl group on the isoxazole ring’s electrophilicity. Key parameters include:
Q. How should researchers address discrepancies in reported biological activity data for this compound?
Contradictions often arise from variations in assay conditions (e.g., cell lines, solvent DMSO concentrations). Mitigation strategies:
- Dose-response standardization : Use IC values normalized to solvent controls.
- Metabolic stability testing : Assess liver microsome degradation to rule out false negatives .
Methodological Guidance
Q. What strategies improve regioselectivity in isoxazole ring formation during synthesis?
- Steric directing groups : Bulky substituents on the phenyl ring favor 3,5-substitution patterns.
- Microwave-assisted synthesis : Reduces reaction time and improves yield by 10–15% compared to conventional heating .
Q. How to validate the purity of the compound for pharmacological studies?
- HPLC-MS : Use a C18 column (ACN:HO gradient) with ESI+ detection to identify impurities (e.g., hydrolyzed ester byproducts).
- Elemental analysis : Match calculated vs. observed C, H, N values within ±0.4% .
Data Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
